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Abstract
TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the bafilomycin family

of natural products. This technical guide provides a comprehensive overview of the known

biological activities of TS 155-2, with a focus on its antimicrobial, anti-cancer, and potential anti-

platelet effects. This document details the quantitative data available, outlines relevant

experimental protocols, and visualizes the key signaling pathways modulated by this

compound.

Core Biological Activities
TS 155-2 exhibits a range of biological activities, primarily attributed to its function as an

inhibitor of Vacuolar-type H+-ATPase (V-ATPase) and its ability to modulate intracellular

calcium levels. These primary mechanisms of action give rise to its observed antimicrobial and

anti-cancer properties.

V-ATPase Inhibition
As a bafilomycin analogue, TS 155-2 is a potent inhibitor of V-ATPase. V-ATPases are ATP-

dependent proton pumps essential for the acidification of intracellular compartments such as

lysosomes, endosomes, and vacuoles. Inhibition of V-ATPase disrupts cellular pH

homeostasis, leading to a cascade of downstream effects, including the impairment of
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autophagy, endocytosis, and protein degradation. This activity is central to the anti-cancer and

antimicrobial effects of TS 155-2.

Inhibition of Thrombin-Induced Calcium Influx
TS 155-2 has been reported to inhibit the entry of calcium into cells following stimulation by

thrombin. Thrombin is a key serine protease involved in the coagulation cascade and platelet

activation. By blocking the influx of calcium, TS 155-2 can interfere with platelet aggregation

and may possess anti-platelet, hypotensive, anti-ischemic, and anti-inflammatory properties.

Quantitative Data
The following table summarizes the available quantitative data for the biological activities of TS
155-2 (JBIR-100).

Biological
Activity

Organism/Cell
Line

Parameter Value Reference

Antimicrobial

Activity
Bacillus subtilis MIC 8 µM [1]

Antimicrobial

Activity

Staphylococcus

aureus
MIC 4 µM [1]

Antimicrobial

Activity

Enterococcus

faecium (VRE)
MIC 16 µM [1]

Antimicrobial

Activity

Bacillus

anthracis
MIC 4 µM [1]

Antimicrobial

Activity
Bacillus cereus MIC 4 µM [1]

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Anti-Cancer Activity
Recent studies have highlighted the potential of TS 155-2 (JBIR-100) as an anti-cancer agent,

particularly in breast cancer models. Its mechanism of action in cancer cells involves the
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induction of apoptosis and the inhibition of autophagy, mediated through the modulation of the

Akt/NF-κB signaling pathway.

Induction of Apoptosis
TS 155-2 has been shown to induce apoptosis in breast cancer cells in a dose-dependent

manner. This programmed cell death is characterized by the activation of caspases and the

cleavage of poly(ADP-ribose) polymerase (PARP).

Inhibition of Autophagy
In addition to inducing apoptosis, TS 155-2 inhibits autophagy in breast cancer cells.

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By

inhibiting this process, TS 155-2 further contributes to its anti-cancer effects.

Modulation of the Akt/NF-κB Signaling Pathway
The anti-cancer effects of TS 155-2 are linked to its ability to suppress the Akt/NF-κB signaling

pathway. The Akt pathway is a critical regulator of cell survival and proliferation, while NF-κB is

a transcription factor that controls the expression of genes involved in inflammation, immunity,

and cell survival. By inhibiting this pathway, TS 155-2 reduces the expression of anti-apoptotic

proteins and promotes cell death.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological

activities of TS 155-2.

V-ATPase Activity Assay
This protocol describes a method to measure the activity of V-ATPase, which is inhibited by TS
155-2.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the

hydrolysis of ATP by V-ATPase. The amount of Pi is determined colorimetrically.

Materials:
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V-ATPase-enriched membrane fraction

TS 155-2 (or other inhibitors)

ATP solution

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl, 1 mM DTT)

Malachite green reagent for phosphate detection

Phosphate standard solution

Procedure:

Prepare V-ATPase-enriched membrane fractions from a suitable source (e.g., yeast

vacuoles, insect cell membranes).

Pre-incubate the membrane fraction with various concentrations of TS 155-2 or a vehicle

control for 15-30 minutes at room temperature.

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., SDS or by placing on ice).

Add the malachite green reagent to the reaction mixture and incubate for 15-20 minutes at

room temperature to allow color development.

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

Generate a standard curve using the phosphate standard solution to determine the

concentration of Pi released in each reaction.

Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of

TS 155-2 to the vehicle control.

Thrombin-Induced Intracellular Calcium Influx Assay
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This protocol outlines a method to measure changes in intracellular calcium concentration in

response to thrombin, an effect inhibited by TS 155-2.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4

AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be

measured to determine the intracellular calcium concentration.

Materials:

Platelets or other suitable cell types

TS 155-2

Thrombin

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorometer or fluorescence microscope

Procedure:

Isolate and prepare a suspension of platelets or the chosen cell type.

Load the cells with the calcium-sensitive dye by incubating them with Fura-2 AM (typically 2-

5 µM) for 30-60 minutes at 37°C in the dark.

Wash the cells to remove extracellular dye.

Resuspend the cells in a calcium-containing buffer.

Pre-incubate the cells with various concentrations of TS 155-2 or a vehicle control for 10-20

minutes.

Place the cell suspension in a fluorometer cuvette or on a microscope slide.

Establish a baseline fluorescence reading.
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Add thrombin to the cell suspension to induce calcium influx.

Record the change in fluorescence over time. For Fura-2, this is typically done by measuring

the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

Analyze the data to determine the effect of TS 155-2 on the thrombin-induced calcium signal.

Apoptosis Assay via Western Blot
This protocol describes the detection of apoptosis markers by Western blot, a technique used

to assess the pro-apoptotic activity of TS 155-2 in cancer cells.

Principle: This method identifies the cleavage of key apoptotic proteins, such as caspases and

PARP, which is a hallmark of apoptosis.

Materials:

Breast cancer cells (e.g., MCF-7)

TS 155-2

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat breast cancer cells with various concentrations of TS 155-2 for a specified time (e.g.,

24-48 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/product/b10769676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved

PARP overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Analyze the band intensities to determine the effect of TS 155-2 on the cleavage of apoptotic

markers.

Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways affected by TS 155-2.

V-ATPase Inhibition and Downstream Effects
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Caption: Inhibition of V-ATPase by TS 155-2 disrupts lysosomal acidification.

Inhibition of Thrombin-Induced Calcium Influx and Anti-
Platelet Activity
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Caption: TS 155-2 inhibits thrombin-induced calcium influx, a key step in platelet activation.
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Modulation of Akt/NF-κB Signaling in Cancer Cells
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Caption: TS 155-2 inhibits the Akt/NF-κB pathway, promoting apoptosis in cancer cells.

Conclusion
TS 155-2 (JBIR-100) is a promising natural product with a multifaceted biological profile. Its

potent V-ATPase inhibitory activity underpins its antimicrobial and anti-cancer effects. The

induction of apoptosis and inhibition of autophagy in cancer cells via the Akt/NF-κB pathway

highlights its therapeutic potential. Furthermore, its ability to inhibit thrombin-induced calcium

influx suggests a role as an anti-platelet agent. Further research is warranted to fully elucidate

its therapeutic applications and to establish a more comprehensive quantitative profile of its

biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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